Phenyl aminosalicylate

Lipophilicity Drug Permeability Pharmacokinetics

Choose Phenyl aminosalicylate (CAS 133-11-9) for its 2-3× greater lipophilicity (LogP 2.19 vs. 1.0–1.6 for PAS), enabling superior passive diffusion across the lipid-rich mycobacterial cell wall. Its 286-fold lower aqueous solubility (7 mg/L vs. 2,000 mg/L) makes it the ideal prodrug for long-acting injectable depots, implantable devices, and extended-release matrices where slow, consistent PAS release is critical. Use the established conversion factor (1 g = 0.67 g PAS) for accurate PK/PD dosing. Structural similarity to phenyl salicylate (score 0.83) also supports analgesic/anti-inflammatory drug discovery programs.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 133-11-9
Cat. No. B050520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl aminosalicylate
CAS133-11-9
SynonymsFR 7;  Fenamisal;  NSC 40144;  PAS-Tebamin;  Pheny-PAS-Tebamin;  Phenyl 4-Amino-2-hydroxybenzoate;  Phenyl 4-Aminosalicylate;  Phenyl PAS;  Phenyl Aminosalicylate;  Phenyl p-Aminosalicylate;  Phenyl-PAS-Tebamin;  Tebamin;  Tebamin-Leo;  Tebanyl;  p-Aminosalicylic
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O
InChIInChI=1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2
InChIKeyDNVVZWSVACQWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.05e-05 M

Phenyl Aminosalicylate (CAS 133-11-9) Procurement Guide: A Para-Aminosalicylic Acid (PAS) Prodrug for Targeted Tuberculosis Research


Phenyl aminosalicylate (CAS 133-11-9), also known as phenyl 4-aminosalicylate, fenamisal, or phenyl PAS, is an organic compound classified as a phenyl ester derivative of para-aminosalicylic acid (PAS) [1]. It is a tuberculostatic agent historically used in the treatment of tuberculosis, functioning as a prodrug that is hydrolyzed in vivo to release the active antibacterial agent, para-aminosalicylic acid [2]. The compound is a carbonyl compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol, and it appears as a white to off-white crystalline powder with a melting point of 150-153°C [3][4].

Why Generic PAS or Phenyl Salicylate Cannot Simply Replace Phenyl Aminosalicylate in Specialized Research and Formulation


Direct substitution of phenyl aminosalicylate with generic para-aminosalicylic acid (PAS) or its simple salts is scientifically unsound due to fundamental differences in physicochemical properties and biological fate. Phenyl aminosalicylate is a lipophilic ester prodrug, designed to modify the absorption, distribution, and side effect profile of its active metabolite, PAS [1]. Its calculated logP of 2.19 to 3.15 starkly contrasts with the hydrophilic nature of PAS (logP ~1.0-1.6), directly impacting its ability to cross biological membranes and its solubility in various experimental or formulation media [2][3]. Furthermore, its close structural similarity to phenyl salicylate (salol) distinguishes it from other PAS derivatives, suggesting distinct potential applications in non-tuberculosis research, such as analgesic or anti-inflammatory studies [4].

Quantitative Differentiation of Phenyl Aminosalicylate Against Closest Analogs: A Comparative Evidence Guide


Lipophilicity (LogP): A 2- to 3-Fold Increase Over PAS for Enhanced Membrane Permeability

Phenyl aminosalicylate demonstrates significantly higher lipophilicity compared to its parent compound, para-aminosalicylic acid (PAS). This is quantified by a calculated partition coefficient (LogP) of 2.19 for phenyl aminosalicylate [1], while the LogP of PAS is reported between 1.0 and 1.6 [2][3]. This increase in lipophilicity is a direct consequence of phenyl esterification and is a key determinant of its ability to penetrate lipid-rich environments, such as cellular membranes or the mycobacterial cell wall.

Lipophilicity Drug Permeability Pharmacokinetics

Aqueous Solubility: Over 280-Fold Reduction Enables Sustained-Release Formulation Potential

The esterification of PAS to form phenyl aminosalicylate drastically reduces its aqueous solubility, a property that can be exploited for controlled or sustained drug release applications. Phenyl aminosalicylate has a reported solubility in water of just 0.7 mg per 100 mL (7 mg/L) [1]. In contrast, PAS has a much higher water solubility of approximately 2000 mg/L at 20°C [2].

Solubility Formulation Science Controlled Release

Prodrug Potency Equivalence: A Defined Molar Ratio for Accurate Dose Calculations

For research involving the delivery of the active moiety, para-aminosalicylic acid (PAS), it is essential to use the correct molar equivalent when substituting the prodrug. Established data provides a precise conversion factor: One gram of phenyl aminosalicylate (phenyl PAS) is therapeutically equivalent to 0.67 grams of PAS [1].

Prodrug Dosing Bioequivalence

Structural Similarity to Phenyl Salicylate: A Basis for Distinct Analgesic and Anti-Inflammatory Applications

Beyond its role as a PAS prodrug, phenyl aminosalicylate possesses a high degree of structural similarity to phenyl salicylate (salol), a compound with established analgesic and anti-inflammatory uses. This relationship is quantified by a structural similarity score of 0.83 on a scale of 0 to 1, as determined by DrugBank's chemical structure search algorithm [1]. This high score indicates a close structural relationship, suggesting phenyl aminosalicylate may be a valuable starting point or reference compound for research into non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.

Structural Analogy Analgesic Research Anti-inflammatory

Gastrointestinal Tolerability: A Qualitatively Improved Side-Effect Profile Versus PAS Salts

A consistent finding across multiple authoritative sources is that phenyl aminosalicylate is associated with fewer gastrointestinal side effects compared to simple salts of PAS, such as sodium or calcium aminosalicylate. This improved tolerability is attributed to its esterified form, which modifies its solubility and absorption kinetics, thereby reducing direct irritation of the gastric mucosa [1][2]. While direct head-to-head quantitative tolerability data (e.g., % of patients with specific adverse events) is not available in the open literature for phenyl aminosalicylate alone, its qualitative advantage is a well-documented differentiating factor.

Tolerability Side Effects Gastrointestinal

High-Value Research and Industrial Scenarios for Phenyl Aminosalicylate Based on Comparative Evidence


Investigating Intracellular Drug Delivery to Mycobacteria

The 2- to 3-fold increase in lipophilicity (LogP 2.19 vs. 1.0-1.6 for PAS) makes phenyl aminosalicylate the preferred compound for studies focused on passive diffusion across the highly lipid-rich mycobacterial cell wall. This property is critical for researchers aiming to optimize the delivery of antitubercular agents to their intracellular site of action [1]. Using the more hydrophilic PAS in such models would underestimate the potential for drug penetration and accumulation within the pathogen.

Development of Sustained- or Controlled-Release Formulations

The drastically reduced aqueous solubility of phenyl aminosalicylate (7 mg/L) compared to PAS (2000 mg/L) is a key advantage for formulation scientists. This 286-fold difference makes it an ideal candidate for developing long-acting injectable depots, implantable devices, or oral extended-release matrices where a slow, consistent release of the active PAS moiety is desired over an extended period [2]. The simple PAS salt would dissolve too rapidly to be effective in such designs.

Dual-Purpose Scaffold for Analgesic/Anti-inflammatory Research

Its high structural similarity to phenyl salicylate (similarity score 0.83) provides a strong rationale for exploring phenyl aminosalicylate as a chemical scaffold in analgesic and anti-inflammatory drug discovery programs [3]. Medicinal chemists can leverage this structural relationship to design novel compounds with potentially improved efficacy or reduced toxicity profiles compared to established salicylate-based NSAIDs.

Preclinical Studies Requiring Accurate Prodrug-to-Active Dosing

For any in vivo study where the goal is to achieve specific plasma concentrations of the active drug PAS, the established conversion factor of 1 g phenyl aminosalicylate = 0.67 g PAS is essential for accurate dosing and interpretation of pharmacokinetic/pharmacodynamic (PK/PD) data [4]. This ensures that experimental results are directly comparable to studies using PAS and that conclusions about the prodrug's efficacy are not confounded by incorrect molar calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl aminosalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.